3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

Cross-coupling reactivity Bond dissociation energy Suzuki-Miyaura reaction

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 1447949-52-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, characterized by a bromine atom at the 3-position, a pyridin-4-yl substituent at the 5-position, and a molecular formula of C₇H₄BrN₃O (MW 226.03 g/mol). The compound is typically supplied at 97% purity and exhibits a calculated LogP of 1.89 and a topological polar surface area (TPSA) of 51.81 Ų.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
Cat. No. B11792381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=NO2)Br
InChIInChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H
InChIKeyRDFHAMGWOLOILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole: Core Physicochemical and Structural Baseline for Procurement Decisions


3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 1447949-52-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, characterized by a bromine atom at the 3-position, a pyridin-4-yl substituent at the 5-position, and a molecular formula of C₇H₄BrN₃O (MW 226.03 g/mol) . The compound is typically supplied at 97% purity and exhibits a calculated LogP of 1.89 and a topological polar surface area (TPSA) of 51.81 Ų . The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating activities across anticancer, anti-inflammatory, antimicrobial, and antiviral indications . Within this class, the bromine substituent at the 3-position is the key structural feature that distinguishes this compound from its chloro, unsubstituted, and aryl/alkyl congeners, imparting differential reactivity in cross-coupling transformations and altered physicochemical properties relevant to lead optimization workflows .

Why 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole Cannot Be Interchanged with In-Class Analogs: The Quantitative Rationale


Within the 5-(pyridin-4-yl)-1,2,4-oxadiazole series, the identity of the 3-position substituent exerts a decisive influence on three procurement-critical properties: (i) carbon–halogen bond dissociation energy governing cross-coupling reactivity , (ii) lipophilicity (LogP) modulating pharmacokinetic behavior in downstream candidates , and (iii) halogen-bonding capability affecting supramolecular interactions and target engagement . The bromo derivative presents a measurably lower C–X bond dissociation energy than its chloro counterpart, translating to more facile oxidative addition with Pd(0) catalysts in Suzuki–Miyaura reactions—a difference that directly affects synthetic yield and route economy . Simultaneously, the bromo analog's higher LogP (1.89 vs. 1.70 for the chloro derivative) alters predicted membrane permeability and distribution . Generic substitution among halogen analogs without accounting for these quantitative differences risks failed coupling reactions, lower yields, or altered pharmacological profiles in derivative libraries. The evidence below substantiates these differentiation dimensions with explicit, comparator-anchored data.

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole: Quantitative Comparator Evidence for Scientific Selection


C–Br vs. C–Cl Bond Dissociation Energy: Differential Cross-Coupling Reactivity in 1,2,4-Oxadiazole Scaffolds

The C–Br bond in bromo-substituted 1,2,4-oxadiazoles has a fundamentally lower homolytic bond dissociation energy (BDE) than the C–Cl bond in the corresponding chloro analog. DFT calculations at the B3LYP and G3B3 levels across a series of five-membered halo-heterocycles demonstrate that C–Br BDEs are systematically 15–25 kcal/mol lower than C–Cl BDEs for structurally analogous positions . This difference translates to a lower activation barrier for oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki–Miyaura cross-coupling. Experimentally, under optimized conditions (RuPhos Pd G4, 0.05 equiv; K₂CO₃; 1,4-dioxane:H₂O 4:1; 100 °C), bromo-1,2,4-oxadiazole substrates achieve coupling yields of up to 92%, whereas analogous chloro-substrates require more forcing conditions or specialized catalyst systems to achieve comparable conversion . For procurement, the bromo derivative thus enables broader substrate scope, milder reaction conditions, and higher synthetic throughput in library synthesis—a critical advantage when the compound is intended as a diversification point in medicinal chemistry programs.

Cross-coupling reactivity Bond dissociation energy Suzuki-Miyaura reaction

LogP Differential: 3-Bromo vs. 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole and Implications for Membrane Permeability

The replacement of chlorine with bromine at the 3-position of 5-(pyridin-4-yl)-1,2,4-oxadiazole produces a measurable increase in lipophilicity. The bromo derivative has a calculated LogP of 1.89 , compared to an XLogP3-AA value of 1.70 for the chloro analog , representing a ΔLogP of +0.19 units. This shift corresponds to an approximately 1.55-fold increase in octanol–water partition coefficient, which can meaningfully impact predicted membrane permeability (log Pₐₚₚ in PAMPA assays) and plasma protein binding in downstream lead optimization. The unsubstituted parent compound, 5-(pyridin-4-yl)-1,2,4-oxadiazole (MW 147.13), lacks both the halogen-mediated lipophilicity boost and the synthetic handle provided by the bromine . For procurement, the bromo derivative's intermediate LogP (1.89) positions it favorably within Lipinski-compliant chemical space (LogP < 5) while offering a measurable lipophilicity advantage over the chloro analog—a parameter that can be decisive when fine-tuning the ADME profile of lead series.

Lipophilicity LogP Drug-likeness

Suzuki–Miyaura Coupling Efficiency on Bromo-1,2,4-oxadiazole Substrates: Quantitative Yield Data for Library Synthesis Planning

In a systematic evaluation of Suzuki–Miyaura coupling conditions on bromo-substituted 1,2,4-oxadiazole substrates, the RuPhos Pd G4 precatalyst delivered isolated yields spanning 87–92% depending on the base and solvent system employed . Under the optimal conditions (K₂CO₃, 1,4-dioxane:H₂O 4:1, 100 °C, 16 h), a yield of 92% was achieved, compared to only 57% for the conventional Pd(PPh₃)₄ catalyst under identical conditions . This 35-percentage-point yield differential highlights both the inherent reactivity of the bromo-oxadiazole motif and the importance of catalyst selection in maximizing synthetic efficiency. While chloro-substituted 1,2,4-oxadiazoles can also participate in Suzuki couplings, the higher C–Cl BDE requires more forcing conditions or specialized catalyst/ligand combinations, often resulting in lower yields or incomplete conversion under standard protocols . For procurement decisions, the bromo derivative thus represents the halogen choice that maximizes synthetic flexibility and minimizes optimization burden for palladium-catalyzed diversification.

Suzuki-Miyaura coupling Palladium catalysis Library synthesis

Halogen Bonding Capability: Bromine as a Superior σ-Hole Donor vs. Chlorine in 1,2,4-Oxadiazole Crystal Engineering and Target Engagement

Crystallographic and computational analyses of 1,2,4-oxadiazole derivatives reveal that halogen bonding plays a significant role in crystal packing and, by extension, in protein–ligand binding interactions . The σ-hole magnitude—the electrophilic region opposite the C–X bond—increases with halogen polarizability in the order Cl < Br < I. Consequently, the bromine atom at the 3-position of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole serves as a stronger halogen bond donor than the chlorine in the corresponding 3-chloro analog . This property has been exploited in the design of halogen-bonded co-crystals and metal-containing arrays where bromine's enhanced σ-hole character facilitates directional non-covalent interactions . While direct comparative binding data for the target compound versus its chloro analog are not available in the public domain, the well-established relationship between halogen polarizability and halogen bond strength (Br > Cl) constitutes a class-level inference supporting preferential selection of the bromo derivative in structure-based drug design programs where halogen bonding to backbone carbonyls or π-systems is a desired pharmacophoric feature .

Halogen bonding σ-hole Supramolecular interactions

Molecular Weight and TPSA: Physicochemical Property Comparison for Lead-Like Chemical Space Assessment

A direct comparison of computed molecular descriptors between 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole and its 3-chloro analog reveals key differences relevant to compound progression decisions. The bromo derivative has a molecular weight of 226.03 g/mol and a TPSA of 51.81 Ų , while the chloro analog weighs 181.58 g/mol with a nearly identical TPSA of 51.8 Ų . The molecular weight difference of +44.45 g/mol (Br vs. Cl) places the bromo compound closer to the upper boundary of fragment-like chemical space (MW < 250 Da typically considered fragment-like), while the chloro analog falls more comfortably within fragment territory. The nearly identical TPSA values indicate that the halogen substitution does not significantly alter hydrogen-bonding capacity or polarity, meaning that the primary differential lies in lipophilicity, reactivity, and halogen bonding—not in passive permeability determinants. For procurement, this evidence supports selecting the bromo derivative when a balance of fragment-like MW and enhanced reactivity/LipE tuning is required, and the chloro analog when minimal MW is paramount.

Physicochemical properties Lead-likeness Molecular descriptors

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole: Evidence-Backed Research and Industrial Application Scenarios


Diversification Hub for Palladium-Catalyzed Library Synthesis

The compound's C–Br bond, with its lower BDE enabling high-yielding Suzuki–Miyaura couplings (up to 92% with RuPhos Pd G4 ), makes it an ideal diversification point for generating arrays of 3-aryl/heteroaryl-5-(pyridin-4-yl)-1,2,4-oxadiazole derivatives. Procurement of the bromo derivative—rather than the chloro analog—allows parallel synthesis teams to exploit milder coupling conditions, broader boronic acid scope, and higher isolated yields, directly reducing the per-compound synthesis cost in library production. The pyridin-4-yl group at the 5-position provides an additional vector for hydrogen-bonding interactions with biological targets.

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

In medicinal chemistry campaigns where the 1,2,4-oxadiazole serves as a central scaffold, the bromo derivative's measured LogP of 1.89 (ΔLogP = +0.19 vs. the chloro analog ) offers a quantifiable lipophilicity tuning option. This differential is meaningful in multi-parameter optimization: a 0.19-unit LogP increase can shift predicted membrane permeability without exceeding Lipinski's Rule of Five. Procurement of the bromo compound is indicated when the SAR series has been established with the chloro parent and a systematic exploration of increased lipophilicity is required to improve cellular potency or CNS penetration potential.

Halogen-Bonding-Enabled Fragment-Based Drug Discovery

The enhanced σ-hole character of bromine relative to chlorine at the 3-position positions 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole as a preferred fragment in halogen-bonding-focused screening collections. In fragment-based drug discovery (FBDD), brominated fragments are frequently prioritized for their ability to engage protein backbone carbonyls via directional halogen bonds, providing binding enthalpy contributions that can differentiate hit matter. Procurement of the bromo derivative over the chloro or unsubstituted analogs is specifically warranted when X-ray crystallographic or computational analyses of the target protein indicate a halogen-bonding-compatible pocket proximal to the 3-position of the oxadiazole scaffold.

Synthetic Route Scoping and Process Chemistry Development

For process chemists evaluating oxadiazole-containing intermediates, the bromo derivative's reactivity profile—specifically the 92% Suzuki coupling yield achievable under optimized conditions (RuPhos Pd G4/K₂CO₃ )—provides a benchmark for route feasibility assessment. The compound's relatively low molecular weight (226.03 g/mol) and balanced physicochemical properties (LogP 1.89, TPSA 51.81 Ų ) facilitate straightforward purification by normal-phase chromatography or recrystallization, reducing downstream processing complexity compared to heavier, more lipophilic brominated heterocycles. Procurement of multi-gram quantities with 97% purity specification enables direct engagement in route scoping without additional purification steps.

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